Cas no 708993-12-8 (3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one)

3-(2-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a structurally complex heterocyclic compound featuring a coumarin core linked to dual thiazole rings, one of which incorporates a 4-chlorophenyl substituent. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive agents due to the pharmacophoric properties of thiazole and coumarin moieties. The presence of the chlorophenyl group may enhance lipophilicity and binding affinity in target interactions. Its synthetic versatility allows for further derivatization, making it a candidate for drug discovery research, especially in areas such as enzyme inhibition or antimicrobial applications. The compound’s purity and stability under standard conditions ensure reliable performance in experimental settings.
3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one structure
708993-12-8 structure
商品名:3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
CAS番号:708993-12-8
MF:C22H13ClN2O2S2
メガワット:436.933821439743
CID:6553822

3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 3-[2-[[4-(4-chlorophenyl)-2-thiazolyl]methyl]-4-thiazolyl]-
    • インチ: 1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2
    • InChIKey: NWUHEUIFOZPWGA-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C1=CSC(CC2=NC(C3=CC=C(Cl)C=C3)=CS2)=N1

じっけんとくせい

  • 密度みつど: 1.450±0.06 g/cm3(Predicted)
  • ふってん: 658.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 1.41±0.10(Predicted)

3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1643-0001-20μmol
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1643-0001-10mg
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1643-0001-30mg
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1643-0001-5μmol
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1643-0001-15mg
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1643-0001-10μmol
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1643-0001-3mg
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1643-0001-25mg
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1643-0001-1mg
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1643-0001-2μmol
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
708993-12-8 90%+
2μl
$57.0 2023-05-17

3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 関連文献

3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-oneに関する追加情報

Introduction to 3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS No. 708993-12-8) and Its Emerging Applications in Chemical Biology

The compound 3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one, identified by the CAS number 708993-12-8, represents a sophisticated molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines the structural motifs of thiazole and chromene, two scaffolds widely recognized for their biological activity and mechanistic diversity. The intricate arrangement of functional groups within its structure, including the 4-chlorophenyl moiety and the dual 1,3-thiazole rings, positions this compound as a versatile scaffold for further chemical manipulation and biological exploration.

Recent advancements in drug discovery have underscored the importance of polyheterocyclic compounds, which often exhibit enhanced pharmacological profiles due to their combined structural features. The presence of the thiazole core is particularly noteworthy, as thiazole derivatives are well-documented for their roles in antimicrobial, antiviral, anti-inflammatory, and anticancer therapies. For instance, thiazole-based compounds have been extensively studied for their ability to modulate enzyme activity and interfere with pathogenic processes. The incorporation of a second thiazole ring in this compound may contribute to increased binding affinity or altered metabolic stability, features that are critical for optimizing therapeutic efficacy.

The chromene component of the molecule further enriches its pharmacological potential. Chromenes are known for their bioactivity in areas such as anticoagulation, anti-inflammatory responses, and neuroprotection. The fusion of a chromene ring with the thiazole system creates a hybrid structure that may exhibit synergistic effects when targeted against specific biological pathways. Notably, chromene derivatives have been explored for their capacity to inhibit platelet aggregation and reduce oxidative stress, making them relevant in cardiovascular and neurodegenerative disease contexts.

The 4-chlorophenyl substituent is another key feature that warrants detailed consideration. Chlorophenyl groups are frequently encountered in pharmaceuticals due to their ability to enhance lipophilicity and binding interactions with biological targets. In this compound, the chlorophenyl ring is linked to a thiazole via a methylene group (1,3-thiazol-2-ylmethyl), which may influence both electronic properties and spatial orientation within a binding pocket. This specific connectivity could be exploited to fine-tune receptor interactions or metabolic profiles.

From a synthetic perspective, the preparation of 3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one involves multi-step organic transformations that highlight the intersection of heterocyclic chemistry and medicinal chemistry. Key synthetic strategies likely include cyclization reactions to form the chromene and thiazole moieties, followed by functional group interconversions to introduce the 4-chlorophenyl and methylene linkers. Advances in catalytic methods have enabled more efficient constructions of such complex scaffolds, reducing reaction times and improving yields.

The pharmacological investigation of this compound has been driven by its structural novelty and predicted biological activity. In vitro studies have begun to explore its interactions with various enzymes and receptors relevant to human health. Preliminary data suggest that it may exhibit inhibitory effects on targets associated with metabolic disorders or inflammatory conditions. For example, its dual thiazole system could interact with enzymes involved in redox balance or signal transduction pathways. Additionally, the chromene moiety may contribute to antioxidant or anti-inflammatory effects through mechanisms akin to those observed with other chromene derivatives.

One particularly intriguing aspect of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes in cellular signaling networks, and dysregulation of their activity is implicated in numerous diseases. The combination of thiazole and chromene motifs provides a rationale for exploring kinase inhibition profiles. Specifically, modifications at the 4-chlorophenyl position or within the thiazole rings could be tailored to achieve high selectivity against particular kinases while minimizing off-target effects.

Recent publications have highlighted the growing interest in polyheterocyclic compounds as drug candidates due to their ability to occupy larger binding pockets or engage multiple sites on biological targets simultaneously. This concept aligns well with the structure of 3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one, which possesses multiple heterocyclic cores capable of interacting synergistically with macromolecular receptors. Such interactions may lead to enhanced binding affinities or prolonged durations of action compared to simpler molecular entities.

The synthesis and characterization of this compound also benefit from modern analytical techniques that provide high-resolution insights into its structure-property relationships. Techniques such as nuclear magnetic resonance (NMR) spectroscopy allow chemists to confirm connectivity at each atomic level while mass spectrometry (MS) provides information on molecular weight integrity post-synthesis. X-ray crystallography has been instrumental in elucidating precise three-dimensional structures when crystalline forms are available.

In conclusion,3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS No. 708993-12-8) stands as a promising candidate for further exploration in chemical biology and drug development. Its unique structural composition—featuring dual thiazoles linked through a methylene group attached to a chromene ring—offers multiple avenues for functionalization while providing inherent bioactivity derived from established heterocyclic motifs like thiazole and chromene.

The presence of a 4-chlorophenyl substituent adds another layer of complexity that could be leveraged for optimizing pharmacokinetic properties or target specificity.

As research continues into this class of polyheterocyclic compounds,this molecule exemplifies how structural complexity can translate into novel biological activities, making it an exciting subject for future studies aimed at developing new therapeutic agents.

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